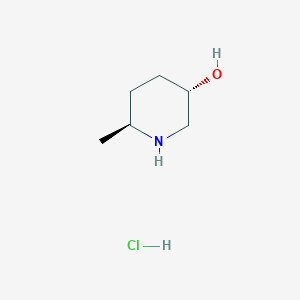![molecular formula C12H18N2O B6269216 N-[(2R)-2-(ethylamino)propyl]benzamide CAS No. 1821982-45-9](/img/new.no-structure.jpg)
N-[(2R)-2-(ethylamino)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide typically involves the reaction of ®-2-(ethylamino)propan-1-ol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-(ethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(2R)-2-(ethylamino)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use as an antidepressant or psychoactive agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine releasing agent, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced neurotransmission and potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-(methylamino)propyl]benzamide
- N-[(2R)-2-(isopropylamino)propyl]benzamide
- N-[(2R)-2-(butylamino)propyl]benzamide
Uniqueness
N-[(2R)-2-(ethylamino)propyl]benzamide is unique due to its specific ethylamino group, which imparts distinct pharmacological properties compared to its analogs. The presence of the ethyl group influences its interaction with neurotransmitter systems, potentially leading to different therapeutic effects .
Properties
CAS No. |
1821982-45-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



